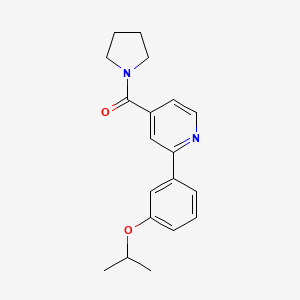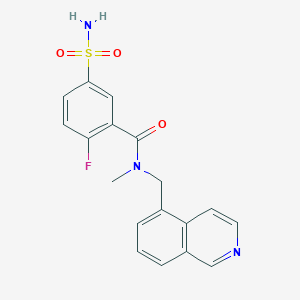![molecular formula C8H13N3O2S B5647444 N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5647444.png)
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide, also known as MTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTB belongs to the class of 1,3,4-thiadiazole derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the activation of NF-κB, which plays a crucial role in the regulation of inflammation and immune responses. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of MAPK, which plays a crucial role in the regulation of cell proliferation and apoptosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to inhibit the activation of PI3K/Akt, which plays a crucial role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to scavenge free radicals and inhibit lipid peroxidation, which are the main causes of oxidative stress. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several advantages for lab experiments, including high purity, high yield, and easy synthesis method. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is also stable under various reaction conditions and can be easily analyzed by various analytical techniques such as NMR, HPLC, and MS. However, the main limitation of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is its limited solubility in water, which makes it difficult to use in aqueous solutions.
将来の方向性
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has several potential future directions, including the development of new anti-inflammatory, antioxidant, and anticancer drugs. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new plant growth regulators and antimicrobial agents. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can also be used as a potential candidate for the development of new fluorescent materials. Further studies are needed to fully understand the mechanism of action of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide and its potential applications in various fields.
合成法
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide can be synthesized by reacting 2-amino-5-(methoxymethyl)-1,3,4-thiadiazole with butyric anhydride in the presence of a catalyst such as triethylamine. The reaction proceeds smoothly under mild reaction conditions, and the yield of N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide is high. The purity of the synthesized compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry (MS).
科学的研究の応用
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and multiple sclerosis. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess anticancer properties, which make it a potential candidate for the development of new anticancer drugs.
In agriculture, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess plant growth-promoting properties, which make it a potential candidate for the development of new plant growth regulators. N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has also been shown to possess antimicrobial properties, which make it a potential candidate for the development of new antimicrobial agents.
In material science, N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide has been shown to possess fluorescent properties, which make it a potential candidate for the development of new fluorescent materials.
特性
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2S/c1-3-4-6(12)9-8-11-10-7(14-8)5-13-2/h3-5H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSFRORMVLYBGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NN=C(S1)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B5647369.png)

![N-[2-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]-7-methoxychromane-3-carboxamide](/img/structure/B5647384.png)
![3,5-dimethyl-7-[3-(5-methyl-2-furyl)benzoyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5647393.png)
![4,5-dimethyl-6-[4-(pyrrolidin-1-ylsulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B5647396.png)



![N~3~-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5647450.png)
![N-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-phenylalaninamide](/img/structure/B5647457.png)

![6-(2-naphthyl)-2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5647473.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-5-propylthiophene-3-carboxamide](/img/structure/B5647476.png)
![N-benzyl-3-[(diethylamino)sulfonyl]benzamide](/img/structure/B5647479.png)